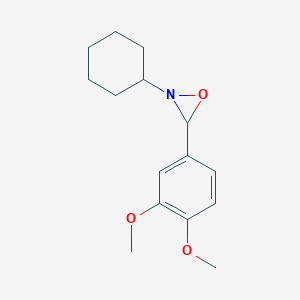
2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine is a compound belonging to the oxaziridine family, characterized by a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is known for its high reactivity due to the strained three-membered ring and the relatively weak N-O bond . Oxaziridines, including this compound, are valuable in organic synthesis as oxygen and nitrogen transfer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls . The reaction conditions often include the use of mild oxidizing agents and controlled temperatures to ensure the formation of the oxaziridine ring without decomposition.
Industrial Production Methods
Industrial production methods for oxaziridines, including this compound, often involve large-scale oxidation processes using environmentally benign reagents. The production process is designed to maximize yield while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine undergoes various types of reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to substrates such as enolates and alkenes.
Amination: It can transfer nitrogen to nucleophiles, forming amines and other nitrogen-containing compounds.
Substitution: The oxaziridine ring can be opened by nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organometallic compounds, enolates, silyl enol ethers, and thiols . Reaction conditions typically involve mild temperatures and the use of solvents that stabilize the reactive intermediates.
Major Products
The major products formed from reactions with this compound include oxidized and aminated derivatives, as well as substituted compounds resulting from ring-opening reactions .
Scientific Research Applications
2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for oxygen and nitrogen transfer reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to nucleophilic substrates. The strained three-membered ring and weak N-O bond facilitate the transfer, making the compound highly reactive . The molecular targets and pathways involved depend on the specific reaction and substrate, but generally involve nucleophilic attack on the oxaziridine ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine include other oxaziridines such as:
- N-alkyl oxaziridines
- N-aryloxaziridines
- N-sulfonyl oxaziridines
Uniqueness
This compound is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. The presence of the cyclohexyl and dimethoxyphenyl groups can enhance its stability and reactivity compared to other oxaziridines .
Properties
CAS No. |
23921-85-9 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
2-cyclohexyl-3-(3,4-dimethoxyphenyl)oxaziridine |
InChI |
InChI=1S/C15H21NO3/c1-17-13-9-8-11(10-14(13)18-2)15-16(19-15)12-6-4-3-5-7-12/h8-10,12,15H,3-7H2,1-2H3 |
InChI Key |
NCHHTSUZIJVLNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(O2)C3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
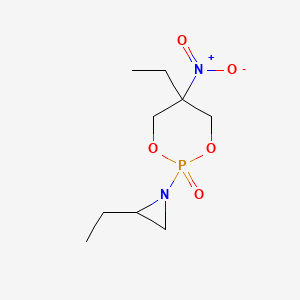

![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
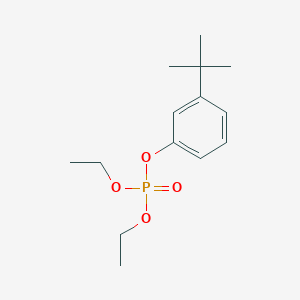
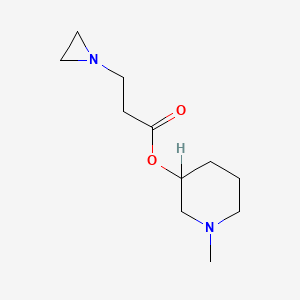
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
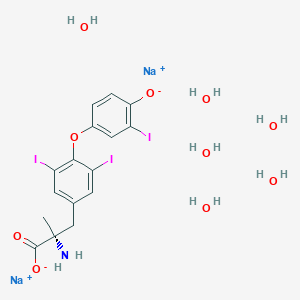

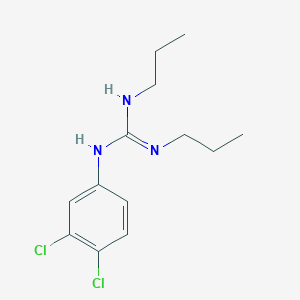

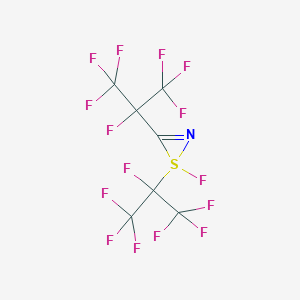
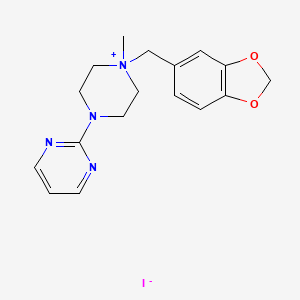
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)
